3-(1,3-Benzodioxol-5-yl)-3-[(cyclohexylcarbonyl)amino]propanoic acid
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-3-[(cyclohexylcarbonyl)amino]propanoic acid: is a synthetic organic compound that features a benzodioxole ring, a cyclohexylcarbonyl group, and a propanoic acid moiety. Compounds with similar structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-3-[(cyclohexylcarbonyl)amino]propanoic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a Friedel-Crafts acylation reaction using propanoic anhydride.
Introduction of the Cyclohexylcarbonyl Group: The cyclohexylcarbonyl group can be attached via an amide bond formation using cyclohexylcarbonyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-3-[(cyclohexylcarbonyl)amino]propanoic acid:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxole ring can interact with aromatic residues in proteins, while the cyclohexylcarbonyl group can form hydrogen bonds or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-3-aminopropanoic acid: Lacks the cyclohexylcarbonyl group.
3-(1,3-Benzodioxol-5-yl)-3-(benzoylamino)propanoic acid: Contains a benzoyl group instead of a cyclohexylcarbonyl group.
3-(1,3-Benzodioxol-5-yl)-3-(acetylamino)propanoic acid: Contains an acetyl group instead of a cyclohexylcarbonyl group.
Uniqueness
The presence of the cyclohexylcarbonyl group in 3-(1,3-Benzodioxol-5-yl)-3-[(cyclohexylcarbonyl)amino]propanoic acid may confer unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C17H21NO5 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(cyclohexanecarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H21NO5/c19-16(20)9-13(18-17(21)11-4-2-1-3-5-11)12-6-7-14-15(8-12)23-10-22-14/h6-8,11,13H,1-5,9-10H2,(H,18,21)(H,19,20) |
InChI Key |
LDIPFBBQAJXABG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(CC(=O)O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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